![molecular formula C9H16ClNO2 B13452812 ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6S)-5-azaspiro[24]heptane-6-carboxylate hydrochloride is a spirocyclic compound with a unique structure that includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride typically involves the formation of the spirocyclic ring system followed by the introduction of the ethyl ester and hydrochloride functionalities. One common synthetic route starts with the reaction of a suitable amine with a cyclic ketone to form the spirocyclic intermediate. This intermediate is then esterified using ethyl chloroformate under basic conditions to yield the desired ester. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the esterification step and the implementation of green chemistry principles to reduce waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of the spirocyclic ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Amides or other ester derivatives.
Aplicaciones Científicas De Investigación
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules, making it a valuable tool in drug design. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
6-amino-2-thiaspiro[3,3]heptane hydrochloride: Another spirocyclic compound with potential biological activity.
Thiazolidine derivatives: Five-membered heterocyclic compounds with sulfur and nitrogen atoms, known for their diverse biological properties.
Uniqueness
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the presence of an ethyl ester group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Propiedades
Fórmula molecular |
C9H16ClNO2 |
|---|---|
Peso molecular |
205.68 g/mol |
Nombre IUPAC |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-8(11)7-5-9(3-4-9)6-10-7;/h7,10H,2-6H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
VPGLOBJSPJAYCW-FJXQXJEOSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CC2(CC2)CN1.Cl |
SMILES canónico |
CCOC(=O)C1CC2(CC2)CN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


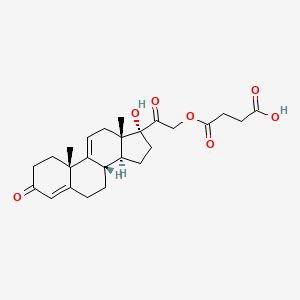

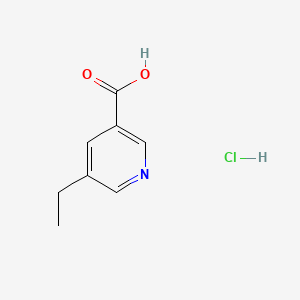
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
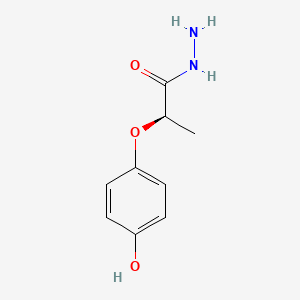


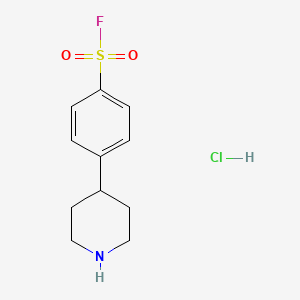
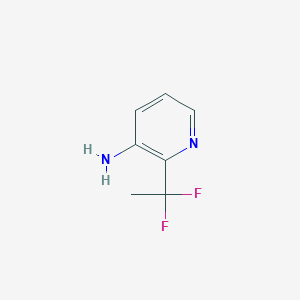

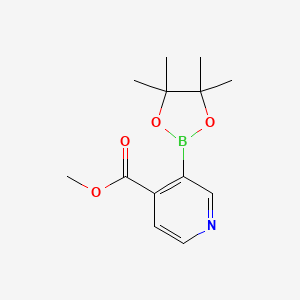
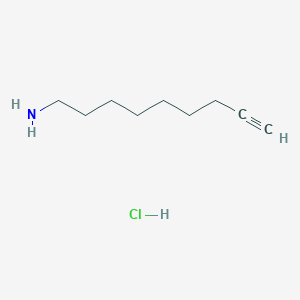
![1-[Bis[2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)-2-propanol](/img/structure/B13452809.png)
